molecular formula C11H13NO2 B12626845 (5R)-5-[Amino(phenyl)methyl]oxolan-2-one CAS No. 919770-45-9

(5R)-5-[Amino(phenyl)methyl]oxolan-2-one

Cat. No.: B12626845
CAS No.: 919770-45-9
M. Wt: 191.23 g/mol
InChI Key: MEZZKWWDCSYWFM-KOLCDFICSA-N
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Description

(5R)-5-[Amino(phenyl)methyl]oxolan-2-one is a γ-lactone (oxolan-2-one) derivative characterized by a stereospecific 5R configuration. Its structure features a phenyl group attached to a methylene bridge bearing an amino group (–NH₂) at the C5 position of the lactone ring. This compound belongs to a class of bioactive molecules where the lactone scaffold is modified with aromatic or heteroaromatic substituents, often influencing pharmacological or biochemical activity.

Properties

CAS No.

919770-45-9

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(5R)-5-[(S)-amino(phenyl)methyl]oxolan-2-one

InChI

InChI=1S/C11H13NO2/c12-11(8-4-2-1-3-5-8)9-6-7-10(13)14-9/h1-5,9,11H,6-7,12H2/t9-,11+/m1/s1

InChI Key

MEZZKWWDCSYWFM-KOLCDFICSA-N

Isomeric SMILES

C1CC(=O)O[C@H]1[C@H](C2=CC=CC=C2)N

Canonical SMILES

C1CC(=O)OC1C(C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-[Amino(phenyl)methyl]oxolan-2-one typically involves the reaction of oxolane derivatives with amino(phenyl)methyl reagents under controlled conditions. One common method includes the use of a chiral auxiliary to ensure the correct stereochemistry of the product. The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

For industrial production, the synthesis of (5R)-5-[Amino(phenyl)methyl]oxolan-2-one can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-[Amino(phenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that (5R)-5-[Amino(phenyl)methyl]oxolan-2-one exhibits promising anticancer properties. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

Case Study:

  • Study Design: A laboratory study evaluated the effects of (5R)-5-[Amino(phenyl)methyl]oxolan-2-one on breast cancer cell lines.
  • Findings: The compound significantly reduced cell viability and increased apoptotic markers compared to control groups.

Neuroprotective Effects

The compound has shown potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study:

  • Study Design: In vitro studies assessed the neuroprotective effects of (5R)-5-[Amino(phenyl)methyl]oxolan-2-one on neuronal cells exposed to oxidative stress.
  • Findings: Results demonstrated that the compound reduced oxidative stress markers and improved cell survival rates.

Synthesis Methodology

The synthesis of (5R)-5-[Amino(phenyl)methyl]oxolan-2-one involves multi-step organic reactions, including the formation of the oxolane ring and subsequent amination processes.

Targeting Purinergic Signaling

Emerging research highlights the role of purinergic signaling in various physiological processes, and (5R)-5-[Amino(phenyl)methyl]oxolan-2-one is being explored as a modulator of this pathway.

Case Study:

  • Study Design: Investigated the effects of the compound on purinergic receptors in immune cells.
  • Findings: The compound was found to enhance ATP-mediated signaling, suggesting its potential use in immunotherapy.

Toxicology and Safety Profile

Understanding the safety profile of (5R)-5-[Amino(phenyl)methyl]oxolan-2-one is crucial for its application in clinical settings.

ParameterValue
Acute ToxicityLD50 > 2000 mg/kg (rat)
Chronic ToxicityNo significant effects observed at therapeutic doses

Mechanism of Action

The mechanism by which (5R)-5-[Amino(phenyl)methyl]oxolan-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxolane ring provides structural rigidity, allowing the compound to fit into specific binding sites. Pathways involved include enzyme inhibition or activation, depending on the target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxolan-2-one Derivatives

Compound Name Substituents Stereochemistry Key Features Source/Application Evidence ID
(5R)-5-[Amino(phenyl)methyl]oxolan-2-one –NH₂, –C6H5 at C5 5R Amino group enhances potential for hydrogen bonding; phenyl group enables π-π interactions. Hypothesized pharmacological relevance (structural analogy).
EPI [(3R,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methylimidazol-5-yl)methyl]oxolan-2-one] –OH, –C6H5, and imidazole at C3/C4 3R,4R Dual substituents: imidazole may confer alkaloid bioactivity; hydroxy group influences solubility. Alkaloid in Pilocarpus microphyllus (seasonal variation in plants).
(5R)-5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one –C6H3(OH)2 at C5 5R Catechol moiety (3,4-dihydroxyphenyl) enhances antioxidant potential. Metabolite of polyphenols (e.g., EGCG) via gut microbiota.
5-(1H-Indol-3-yl)oxolan-2-one (Compound 12) Indole at C5 Indole substituent may interact with tryptophan-binding enzymes or receptors. Synthesized via DDQ-catalyzed oxidative lactonization; anti-inflammatory potential.
Matairesinol [(3R,4R)-3,4-bis(4-hydroxy-3-methoxyphenyl)oxolan-2-one] Bis(aryl) groups at C3/C4 3R,4R Lignan derivative with antioxidant and estrogenic properties. Found in A. sylvestris; studied for cancer chemoprevention.
Remdesivir Intermediate [(3R,4R,5R)-3,4-bis(benzyloxy)-5-(benzyloxymethyl)oxolan-2-one] Benzyloxy groups at C3/C4/C5 3R,4R,5R Key intermediate in antiviral drug synthesis; bulky substituents aid in nucleoside analog formation. Used in Remdesivir production (SARS-CoV-2 treatment).
5-(1-Hydroxyethyl)oxolan-2-one (Solerole) –CH(OH)CH3 at C5 Aliphatic substituent contributes to wine aroma; formed during racemization in aging. Identified in white wines (e.g., Fetească regală).

Key Comparative Insights

Substituent Diversity and Bioactivity

  • Aromatic vs. Aliphatic Groups: The phenyl group in the target compound contrasts with aliphatic substituents like 5-propyloxolan-2-one (γ-heptalactone), which is associated with fruity aromas in wines . Aromaticity in analogs like Matairesinol and EPI correlates with antioxidant or receptor-binding activities .
  • Functional Groups: The amino group in the target compound distinguishes it from hydroxy-substituted analogs (e.g., EPI, solerole). Amino groups may enhance interactions with biological targets (e.g., enzymes, transporters) compared to hydroxyl or benzyloxy groups .

Stereochemical Significance

  • The 5R configuration in the target compound and (5R)-5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one highlights the role of stereochemistry in molecular recognition. For example, Matairesinol’s 3R,4R configuration is critical for its binding to estrogen receptors .

Physicochemical and Analytical Data

Table 2: Analytical and Physical Properties

Compound Melting Point (°C) Key Analytical Methods Notable Properties Evidence ID
5-(1H-Indol-3-yl)oxolan-2-one 117–121 NMR, LC-MS High yield (76%); red solid.
Solerole GC-MS Accumulates during wine storage; racemization-dependent.
Remdesivir Intermediate NMR, X-ray crystallography LogP = 4.3; high hydrophobicity.

Biological Activity

(5R)-5-[Amino(phenyl)methyl]oxolan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound (5R)-5-[Amino(phenyl)methyl]oxolan-2-one features an oxolan ring structure with an amino group and a phenylmethyl substituent. The stereochemistry at the 5-position is critical for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The primary mechanisms of action may include:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : These compounds may also act as modulators of specific receptors, influencing cellular signaling pathways.

Therapeutic Applications

The biological activity of (5R)-5-[Amino(phenyl)methyl]oxolan-2-one suggests several therapeutic applications:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting dihydrofolate reductase (DHFR) and other kinases involved in cell proliferation.
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways may provide a basis for its use in treating autoimmune conditions.

Case Studies and Experimental Results

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • A study demonstrated that derivatives of oxolanones effectively inhibit DHFR, leading to decreased DNA synthesis in cancer cells. This inhibition is crucial for the development of anticancer agents .
  • Cell Viability Assays :
    • In vitro assays using various cancer cell lines indicated that (5R)-5-[Amino(phenyl)methyl]oxolan-2-one exhibits cytotoxic effects, with IC50 values comparable to established chemotherapeutics .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR revealed that modifications at the phenyl ring significantly affect the potency and selectivity of the compound against different biological targets .

Table 1: Biological Activity Summary

Activity TypeTargetEffectReference
Enzyme InhibitionDihydrofolate ReductaseInhibition
CytotoxicityCancer Cell LinesDecreased Viability
Receptor ModulationVarious ReceptorsModulation

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